Ethyl 2-(3-aminopropanamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-aminopropanamido)acetate is an organic compound with the molecular formula C₇H₁₄N₂O₃ It is a derivative of amino acids and esters, characterized by the presence of an ethyl ester group and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-aminopropanamido)acetate typically involves the reaction of ethyl chloroacetate with 3-aminopropanoic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 3-aminopropanoic acid attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-aminopropanamido)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Major Products Formed
Hydrolysis: Yields 3-aminopropanoic acid and ethanol.
Amidation: Forms new amide derivatives depending on the reactants used.
Reduction: Produces the corresponding amine derivative.
Scientific Research Applications
Ethyl 2-(3-aminopropanamido)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(3-aminopropanamido)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It may also interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-(3-aminopropanamido)acetate can be compared with other similar compounds such as:
Ethyl 3-aminopropanoate: Lacks the amide group, making it less versatile in certain synthetic applications.
Ethyl 2-aminoacetate: Contains an amino group directly attached to the ester, leading to different reactivity and applications.
N-(2-Aminoethyl)glycine ethyl ester: Similar structure but with different positioning of functional groups, affecting its chemical properties and uses.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactivity, and applications can help researchers harness its full potential for innovative solutions and advancements.
Properties
Molecular Formula |
C7H14N2O3 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
ethyl 2-(3-aminopropanoylamino)acetate |
InChI |
InChI=1S/C7H14N2O3/c1-2-12-7(11)5-9-6(10)3-4-8/h2-5,8H2,1H3,(H,9,10) |
InChI Key |
UIXWUZRNEUSGNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.